REACTION_CXSMILES
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[F:1][C:2]([F:15])([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)[C:3](OCC)=[O:4].FC(F)(CCC1C=CC=CC=1)CO>>[F:1][C:2]([F:15])([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=1)[CH2:3][OH:4]
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Name
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|
Quantity
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9.5 g
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Type
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reactant
|
Smiles
|
FC(C(=O)OCC)(C1=CC(=CC=C1)C)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
FC(CO)(CCC1=CC=CC=C1)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
FC(CO)(C1=CC(=CC=C1)C)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |